molecular formula C10H14ClN3 B11972467 (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 1087737-89-0

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B11972467
CAS No.: 1087737-89-0
M. Wt: 211.69 g/mol
InChI Key: NEXNJJVWNWEVTA-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

  • (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride

Uniqueness

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

1087737-89-0

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8;/h3-4H,5,11H2,1-2H3,(H,12,13);1H

InChI Key

NEXNJJVWNWEVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CN.Cl

Origin of Product

United States

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